Lipophilicity (LogP) Comparison: Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate vs. Methyl 6-phenylpyridine-2-carboxylate
The 3-nitrophenyl substituent substantially increases lipophilicity compared to the unsubstituted phenyl analog. Experimental LogP data show methyl 6-(3-nitrophenyl)pyridine-2-carboxylate has a LogP of 2.97 [1], whereas the non-nitro analog methyl 6-phenylpyridine-2-carboxylate exhibits a LogP of 2.54 [2]. This difference of +0.43 LogP units translates to an approximately 2.7-fold higher octanol-water partition coefficient, which can significantly impact membrane permeability and tissue distribution profiles in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.97 |
| Comparator Or Baseline | Methyl 6-phenylpyridine-2-carboxylate, LogP = 2.54 |
| Quantified Difference | ΔLogP = +0.43 (approx. 2.7× higher partition coefficient) |
| Conditions | Experimental LogP measurement conditions (ChemSrc database values) |
Why This Matters
Higher LogP may enhance membrane permeability in cell-based assays but could also increase non-specific binding; this property difference precludes analog substitution in SAR studies.
- [1] ChemSrc. Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate. LogP: 2.96660. https://m.chemsrc.com/en/cas/252921-23-6_177829.html View Source
- [2] ChemSrc. Methyl 6-phenylpyridine-2-carboxylate. LogP: 2.53520. https://m.chemsrc.com/en/cas/206127-25-5_177829.html View Source
